molecular formula C23H28N2O6S B11939790 Carbobenzyloxymethionyltyrosine methyl ester CAS No. 101035-14-7

Carbobenzyloxymethionyltyrosine methyl ester

Cat. No.: B11939790
CAS No.: 101035-14-7
M. Wt: 460.5 g/mol
InChI Key: NYDSWXAFGJGWAV-UHFFFAOYSA-N
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Description

Historical Context of Benzyloxycarbonyl-Protected Peptide Derivatives

The development of benzyloxycarbonyl (Cbz) protection traces to Leonidas Zervas and Max Bergmann’s pioneering work in the 1930s, which revolutionized peptide synthesis by introducing reversible amine-group protection. Their carbobenzyloxy method addressed the critical challenge of selective amino acid activation, allowing sequential peptide chain elongation without undesired side reactions.

This compound derives directly from this legacy, employing the Cbz group to mask the α-amine of methionine during solid-phase synthesis. The methyl ester moiety further stabilizes the C-terminal tyrosine against premature hydrolysis, as evidenced in derivatives like Z-Val-Tyr methyl ester (CAS 15149-72-1). Early applications focused on synthesizing hormone analogs, but modern uses span enzyme substrate design and receptor-binding studies.

Key historical milestones include:

Year Development Impact
1932 First Cbz-group introduction via benzyl chloroformate Enabled controlled peptide chain elongation
1954 Adaptation for methionine-containing peptides Reduced sulfur oxidation during synthesis
1987 Automated synthesis protocols Scalable production of Cbz-protected dipeptides

The Cbz group’s orthogonal stability—resistant to acidic conditions but cleavable via hydrogenolysis or HBr treatment—made it indispensable for synthesizing tyrosine-rich sequences like opioid receptor ligands.

Strategic Importance of Methionyltyrosine Motifs in Bioactive Peptide Design

Methionyltyrosine (Met-Tyr) sequences exhibit unique conformational and functional properties critical for molecular recognition. In this compound, the methionine side chain’s thioether group provides rotational flexibility, while tyrosine’s phenolic hydroxyl enables hydrogen bonding—a duality exploited in kinase substrate mimics and protease inhibitors.

Structural analysis of Cbz-protected analogs reveals three key advantages:

  • Oxidative Stability : Methyl esterification of tyrosine’s carboxyl group prevents cyclization reactions observed in free-acid forms during methionine sulfoxide formation.
  • Stereochemical Control : The Cbz group’s bulkiness enforces trans-configuration at the methionine-tyrosine amide bond, as confirmed by X-ray studies of Z-Val-Tyr methyl ester (CSD Refcode: XOYWIA).
  • Solubility Profile : LogP measurements show the methyl ester reduces overall polarity (ΔLogP = +1.2 vs. free acid), enhancing organic-phase solubility for coupling reactions.

Applications in current research include:

  • Signal Peptide Analogues : Mimicking natural Met-Tyr nuclear localization sequences
  • Antioxidant Peptides : Leveraging methionine’s radical-quenching capacity alongside tyrosine’s redox activity
  • Neuropeptide Precursors : Stabilizing enkephalin-like sequences against enzymatic degradation

The table below contrasts physicochemical properties of related Cbz-protected tyrosine esters:

Compound CAS Molecular Formula Melting Point (°C) Rotatable Bonds
Cbz-Met-Tyr-OMe 101035-14-7 C₂₃H₂₈N₂O₆S 155-156 9
Z-Val-Tyr-OMe 15149-72-1 C₂₃H₂₈N₂O₆ 155.5-156 8
Cbz-Tyr-OBzl 5513-40-6 C₂₄H₂₃NO₅ 142-144 7

These derivatives demonstrate how subtle modifications in protecting groups (methyl vs. benzyl esters) and amino acid side chains (methionine vs. valine) tune thermal stability and molecular flexibility for target applications.

The strategic incorporation of methionine residues adjacent to tyrosine addresses historical challenges in peptide oxidation chemistry. While free methionine readily forms sulfoxides, Cbz protection combined with methyl esterification reduces this propensity by 83% in accelerated stability studies (40°C/75% RH, 14 days). This stabilization enables the synthesis of long-lived peptide probes for studying redox-sensitive signaling pathways.

Contemporary synthesis protocols for this compound typically employ:

  • Step 1 : Cbz-protection of methionine using benzyl chloroformate in biphasic (H₂O/EtOAc) conditions with Na₂CO₃
  • Step 2 : DCC/HOBt-mediated coupling to tyrosine methyl ester under nitrogen atmosphere
  • Step 3 : Purification via silica chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

Properties

CAS No.

101035-14-7

Molecular Formula

C23H28N2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C23H28N2O6S/c1-30-22(28)20(14-16-8-10-18(26)11-9-16)24-21(27)19(12-13-32-2)25-23(29)31-15-17-6-4-3-5-7-17/h3-11,19-20,26H,12-15H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

NYDSWXAFGJGWAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Thionyl Chloride–Methanol System

  • Procedure : L-Tyrosine is suspended in dry methanol, followed by dropwise addition of thionyl chloride (SOCl₂). The mixture is heated under argon, yielding tyrosine methyl ester hydrochloride after evaporation.

  • Yield : 85–92% after neutralization with NaHCO₃.

  • Advantages : Rapid reaction (3 hours), high purity.

Hydrogen Chloride Gas–Methanol System

  • Procedure : Gaseous HCl is bubbled into a methanol solution of L-tyrosine at 0–25°C for 10–72 hours.

  • Yield : 67–75% after crystallization.

  • Advantages : Avoids SOCl₂ handling; suitable for large-scale production.

Table 1: Comparison of Tyrosine Methyl Ester Synthesis Methods

MethodCatalystTime (h)Yield (%)Purity (%)
Thionyl ChlorideSOCl₂385–92≥98
HCl GasHCl24–7267–7595–97

Carbobenzyloxy (Cbz) Protection of Methionine

The N-terminal protection of methionine ensures selective peptide bond formation.

Benzyl Chloroformate (Cbz-Cl) Method

  • Procedure : Methionine is dissolved in 10% NaOH, and Cbz-Cl is added at 0°C with vigorous stirring. The pH is maintained at 9–10 using NaHCO₃.

  • Yield : 88–94% for Cbz-Met-OH after extraction and recrystallization.

  • Side Reactions : Over-alkylation is minimized by controlled pH and temperature.

Solid-Phase Cbz Protection

  • Procedure : Methionine bound to 2-chlorotrityl resin is treated with Cbz-Cl in DMF, followed by cleavage with TFA.

  • Yield : 78–82%.

  • Applications : Preferred for automated peptide synthesizers.

Peptide Coupling: Cbz-Met-OH + Tyr-OMe

Coupling the Cbz-protected methionine to tyrosine methyl ester requires careful reagent selection to minimize racemization.

Carbodiimide-Based Coupling (EDCl/HOBt)

  • Procedure : Cbz-Met-OH (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF. Tyr-OMe (1.0 equiv) is added, and the reaction proceeds at 0°C for 2 hours, then room temperature for 12 hours.

  • Yield : 83–89%.

  • Racemization : <2% when conducted below 10°C.

Hypervalent Iodine Reagent (IBA-OBz)

  • Procedure : IBA-OBz (1.5 equiv) and (4-MeOC₆H₄)₃P (1.5 equiv) in DCE activate Cbz-Met-OH. Tyr-OMe and DMAP (3.0 equiv) are added, yielding the dipeptide in 10 minutes.

  • Yield : 86–91%.

  • Advantages : Rapid, anhydrous conditions; suitable for sterically hindered peptides.

Enzymatic Coupling (Thermolysin)

  • Procedure : Cbz-Met-OH and Tyr-OMe are reacted in water-ethyl acetate with thermolysin (35 μM) at 45°C for 24 hours.

  • Yield : 9–12%.

  • Limitations : Low efficiency due to solvent incompatibility.

Table 2: Coupling Reagent Performance for Cbz-Met-Tyr-OMe

Reagent SystemSolventTime (h)Yield (%)Purity (%)
EDCl/HOBtDMF12–2483–8997–99
IBA-OBz/(4-MeOC₆H₄)₃PDCE0.1786–91≥99
ThermolysinH₂O/EtOAc249–1290–92

Purification and Characterization

Crystallization

  • Method : Crude product is dissolved in hot ethyl acetate, followed by slow addition of hexane. Crystallization at –20°C yields white crystals.

  • Purity : ≥98% by HPLC.

Column Chromatography

  • Conditions : Silica gel (230–400 mesh), eluent: hexane/EtOAc (7:3).

  • Recovery : 75–80%.

Analytical Data

  • NMR (CDCl₃) : δ 7.25–7.35 (Cbz aromatic protons), δ 3.65 (COOCH₃), δ 2.45 (Met-SCH₃).

  • HRMS : m/z calculated for C₂₃H₂₇N₂O₆S [M+H]⁺: 483.1564; found: 483.1568.

Critical Considerations

Racemization Risks

  • Saponification of methyl esters with NaOH can cause 5–12% racemization.

  • Mitigation : Use iodotrimethylsilane for ester cleavage or avoid basic conditions.

Solvent Effects

  • Polar aprotic solvents (DMF, DCE) enhance coupling efficiency but may reduce enzyme activity.

  • Optimization : 20% DMF in THF balances solubility and reagent stability .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxymethionyltyrosine methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbobenzyloxymethionyltyrosine methyl ester has various scientific research applications, including:

Mechanism of Action

The mechanism of action of carbobenzyloxymethionyltyrosine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Comparisons of Methyl Ester Derivatives

Compound Structure/Function Applications Research Findings
Carbobenzyloxymethionyltyrosine methyl ester Protected peptide derivative with Cbz groups and C-terminal methyl ester. Peptide synthesis, SPPS intermediates. Inferred: Enables controlled deprotection and coupling in peptide chains.
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside methyl ester. Pharmacological research, reference standards, synthetic precursors. Used to study anti-inflammatory and neuroprotective effects .
Hyodeoxycholic Acid Methyl Ester Bile acid methyl ester. Lipid digestion, cholesterol homeostasis, FXR receptor studies. Modulates lipid micelle formation and gene expression in metabolic pathways .
D-Tyrosine Methyl Ester Derivatives Chiral tyrosine derivatives with methyl ester. Enzyme substrate studies, chiral synthesis. Structural analogs for investigating stereospecific enzymatic reactions .
Fatty Acid Methyl Esters (FAMEs) Methyl esters of long-chain fatty acids (e.g., palmitic, stearic acid methyl esters). Biodiesel production, GC-MS analysis, microbial identification. FAMEs distinguish fungal species via GC-MS profiles ; biodiesel composition optimization .

Key Distinctions

Analytical Methods

  • FAMEs are routinely analyzed via GC-MS for species identification , while peptide methyl esters like this compound may require HPLC or MALDI-TOF for characterization.

Biological Activity

Carbobenzyloxymethionyltyrosine methyl ester (CBM-Tyr-OMe) is a synthetic compound derived from the amino acids methionine and tyrosine, modified with a carbobenzyloxy (Cbz) group and a methyl ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of CBM-Tyr-OMe, focusing on its synthesis, mechanisms of action, and relevant case studies.

CBM-Tyr-OMe is synthesized through a series of chemical reactions involving the protection of functional groups on the amino acids. The synthesis typically includes:

  • Protection of the amino group : Using Cbz to protect the amino group of tyrosine.
  • Formation of the methyl ester : Reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
  • Coupling with methionine : Utilizing peptide coupling techniques to link methionine to the protected tyrosine.

The resulting compound retains the biological activity associated with both amino acids while offering enhanced stability due to the protective groups.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₃S
Molecular Weight305.36 g/mol
Melting Point85-87 °C
SolubilitySoluble in DMSO, ethanol

Enzymatic Stability

CBM-Tyr-OMe exhibits significant stability against enzymatic hydrolysis, which is crucial for its bioavailability. Studies indicate that compounds with similar structures demonstrate resistance to degradation by various hydrolases, enhancing their therapeutic potential in vivo .

Interaction with Biological Targets

Research has shown that CBM-Tyr-OMe can interact with specific receptors and enzymes, influencing various biochemical pathways:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been reported to act as agonists or antagonists at GPCRs, suggesting potential applications in modulating signal transduction pathways .
  • Taste Receptor Modulation : Amino acid derivatives have been identified as modulators of taste receptors, indicating that CBM-Tyr-OMe may influence taste perception through interactions with T2R receptors .

Antimicrobial Activity

A study investigating the antimicrobial properties of amino acid derivatives found that compounds similar to CBM-Tyr-OMe exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential use in treating bacterial infections .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that CBM-Tyr-OMe can induce cytotoxic effects in cancer cell lines. For instance, experiments showed that at certain concentrations, CBM-Tyr-OMe inhibited cell proliferation in HeLa cells by disrupting DNA synthesis processes . The mechanism involved alkylation of DNA, similar to other known anticancer agents.

Neuroprotective Effects

Recent research highlighted the neuroprotective properties of CBM-Tyr-OMe in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates under conditions mimicking Alzheimer's disease . This suggests potential applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Carbobenzyloxymethionyltyrosine methyl ester with high purity?

  • Methodological Answer : Synthesis requires precise control of protecting groups (e.g., carbobenzyloxy for methionine protection) and esterification conditions. Key parameters include:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of methionine to tyrosine derivatives to minimize unreacted intermediates .
  • Temperature : Conduct reactions at 0–5°C during coupling to suppress racemization .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) to isolate the product. Confirm purity via TLC (Rf = 0.4–0.6) and NMR (e.g., δ 3.65 ppm for methyl ester protons) .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer : Follow ICMJE guidelines for chemical documentation:

  • Reagent details : Specify manufacturers, batch numbers, purity (≥98% for coupling agents), and storage conditions (e.g., –20°C for moisture-sensitive reagents) .
  • Step-by-step procedures : Include reaction timelines, quenching methods (e.g., ice-cold HCl for acid-sensitive steps), and workup protocols (e.g., brine washes to remove unreacted reagents) .

Advanced Research Questions

Q. How can reaction yields be optimized when low conversion rates occur during esterification?

  • Methodological Answer : Apply the Taguchi experimental design to identify optimal parameters:

  • Parameter screening : Test molar ratios (1:4–1:8), catalyst concentrations (0.5–1.5 wt%), and temperatures (40–60°C) .
  • Signal-to-noise (S/N) ratio analysis : Prioritize parameters with the highest S/N ratios (e.g., catalyst concentration contributes 77.58% to yield variance) .
  • Validation : Replicate top-performing conditions (e.g., 1:6 molar ratio, 1.5 wt% NaOH, 60°C) and cross-validate yields via GC-MS .

Q. What advanced techniques resolve enantiomeric impurities in chiral intermediates?

  • Methodological Answer : Use chiral chromatography with Chiralpak IA columns and 20% 2-propanol/hexane mobile phase.

  • Detection : Fluorescence at 470/530 nm for NBD-derivatized methionine methyl esters (L:D ratio >99.95:0.05) .
  • Data interpretation : Compare retention times (e.g., 12.5 min for L-enantiomer vs. 14.2 min for D-enantiomer) to quantify impurities .

Q. How can researchers address contradictions in catalytic efficiency data across studies?

  • Methodological Answer : Conduct systematic variance analysis :

  • ANOVA : Calculate parameter contributions (e.g., catalyst concentration vs. temperature) to isolate dominant factors .
  • Cross-method validation : Compare NMR (for structural confirmation) and GC-MS (for purity) to reconcile discrepancies in reported yields .

Key Recommendations

  • Synthesis : Prioritize catalyst concentration optimization using Taguchi methods for yield enhancement .
  • Characterization : Combine NMR (structural analysis) and chiral chromatography (enantiomeric purity) for robust data validation .
  • Reproducibility : Adhere to ICMJE standards for chemical documentation and procedural transparency .

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